molecular formula C14H12BrNO4S B2640594 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid CAS No. 1132803-76-9

2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid

Cat. No.: B2640594
CAS No.: 1132803-76-9
M. Wt: 370.22
InChI Key: IYTROVWEWOADKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .


Molecular Structure Analysis

The molecular formula of “2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid” is C12H11BBrNO4S . The InChI code is 1S/C12H11BBrNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15-17H .


Chemical Reactions Analysis

The compound exhibits moderate to high reactivity towards nucleophiles and electrophiles . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Physical and Chemical Properties Analysis

The compound is a white solid that is soluble in organic solvents like DMSO and DMF. It has significant thermal stability, which makes it suitable for many industrial processes.

Scientific Research Applications

Bromophenol Derivatives Research

Bromophenol derivatives, including structures related to 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid, have been isolated from the red alga Rhodomela confervoides. These compounds were extensively studied for their structures using various spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and X-ray structure analysis. However, they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Sulfonamides Studies

Sulfonamides, closely related to the structure of this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of (4-oxo-thiazolidinyl)sulfonamides displayed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in microbial studies (Patel et al., 2010).

N-Sulfonylamino Acid Derivatives in Cancer Research

N-Sulfonylamino acid derivatives, similar in structure to this compound, have been synthesized and shown to be highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2), indicating their potential as candidate drugs for cancer treatment (Tamura et al., 1998).

Sulfonated-Phenylacetic Acid Coated Nanoparticles

Sulfonated-phenylacetic acid coated Fe3O4 nanoparticles have been synthesized and characterized as novel acid magnetic catalysts. This research demonstrates the application of sulfonated derivatives in the field of nanotechnology and catalysis (Zamani & Izadi, 2013).

Sulfonamides in Molecular Docking and Biological Evaluation

The design and synthesis of compounds containing sulfonamide groups, akin to this compound, have been explored for their potential as COX-2 inhibitors. These studies included biological evaluations and molecular docking, highlighting the significance of sulfonamides in medicinal chemistry (Shin et al., 2012).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Properties

IUPAC Name

2-[(3-bromophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTROVWEWOADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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